molecular formula C72H117N9O41 B129152 N-Acetylchitooctaose CAS No. 150921-27-0

N-Acetylchitooctaose

Cat. No. B129152
M. Wt: 1764.7 g/mol
InChI Key: OVXKCXRAHKVFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylchitooctaose (NAcChO) is a carbohydrate molecule that has been the subject of much scientific research due to its potential applications in various fields. NAcChO is a linear chain of eight N-acetylglucosamine (GlcNAc) units, linked by β-1,4-glycosidic bonds. It is a type of chitin oligosaccharide that is derived from chitin, a structural polysaccharide found in the exoskeletons of crustaceans, insects, and other arthropods.

Mechanism Of Action

The mechanism of action of N-Acetylchitooctaose is not fully understood, but it is believed to involve interactions with immune cells and other biological molecules. N-Acetylchitooctaose has been shown to activate macrophages and stimulate the production of cytokines, which are involved in the regulation of immune responses. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.

Biochemical And Physiological Effects

N-Acetylchitooctaose has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the inhibition of inflammation, and the promotion of tissue repair. It has also been shown to have antioxidant and anti-aging properties. In addition, N-Acetylchitooctaose has been shown to have prebiotic effects, promoting the growth of beneficial gut bacteria.

Advantages And Limitations For Lab Experiments

N-Acetylchitooctaose has several advantages for lab experiments, including its availability, stability, and low toxicity. It can be easily synthesized from chitin and is stable under a wide range of conditions. However, N-Acetylchitooctaose has some limitations, including its high cost and limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-Acetylchitooctaose, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its interactions with biological molecules. Further research is needed to fully understand the mechanism of action of N-Acetylchitooctaose and its potential applications in various fields.

Synthesis Methods

N-Acetylchitooctaose can be synthesized from chitin through a series of enzymatic and chemical reactions. The process involves the deacetylation of chitin to produce chitosan, which is then further hydrolyzed to obtain N-acetylchitooligosaccharides (N-AcetylchitooctaoseS). N-Acetylchitooctaose can be obtained by selectively deacetylating the N-acetyl groups of N-AcetylchitooctaoseS using chitinase or N-acetylglucosaminidase enzymes.

Scientific Research Applications

N-Acetylchitooctaose has been extensively studied for its potential applications in various fields, including biomedical research, agriculture, and food industry. In biomedical research, N-Acetylchitooctaose has been shown to have immunomodulatory, anti-inflammatory, and anti-tumor properties. It has also been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.

properties

CAS RN

150921-27-0

Product Name

N-Acetylchitooctaose

Molecular Formula

C72H117N9O41

Molecular Weight

1764.7 g/mol

IUPAC Name

N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-1,2,4-trihydroxy-6-[2-(4-hydroxyphenyl)ethylamino]hexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C72H117N9O41/c1-24(90)74-34(15-73-14-13-32-9-11-33(98)12-10-32)50(100)59(35(99)16-82)116-67-44(76-26(3)92)53(103)61(37(18-84)110-67)118-69-46(78-28(5)94)55(105)63(39(20-86)112-69)120-71-48(80-30(7)96)57(107)65(41(22-88)114-71)122-72-49(81-31(8)97)58(108)64(42(23-89)115-72)121-70-47(79-29(6)95)56(106)62(40(21-87)113-70)119-68-45(77-27(4)93)54(104)60(38(19-85)111-68)117-66-43(75-25(2)91)52(102)51(101)36(17-83)109-66/h9-12,34-73,82-89,98-108H,13-23H2,1-8H3,(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97)

InChI Key

OVXKCXRAHKVFNJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC(C(CO)O)C(C(CNCCC8=CC=C(C=C8)O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC(C(CO)O)C(C(CNCCC8=CC=C(C=C8)O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)CO)O)O

synonyms

(GlcNAc)8
N-acetylchitooctaose

Origin of Product

United States

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